molecular formula C8H11NO3S B1449514 Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate CAS No. 886360-78-7

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B1449514
CAS No.: 886360-78-7
M. Wt: 201.25 g/mol
InChI Key: ZNOIWXXMEFZAAN-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 886360-78-7) is a synthetic compound with potential biological activities. It belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₈H₁₁NO₃S
Melting Point163–166 °C
CAS Number886360-78-7

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that thiophene derivatives can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds in this class have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Antimicrobial Studies

A study conducted on various thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Anti-inflammatory Research

Research published in pharmacological journals has highlighted the anti-inflammatory potential of thiophene derivatives. In vitro assays showed that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages.

Neuroprotective Effects

A recent investigation into neuroprotective compounds found that this compound could prevent neuronal cell death induced by oxidative stress in cultured neurons. This effect was attributed to its ability to enhance antioxidant defenses within the cells.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces TNF-α production in macrophages
NeuroprotectivePrevents oxidative stress-induced neuronal death

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has been studied for its potential therapeutic effects. Its structure suggests possible activity against various diseases due to the presence of the thiophene ring and the carbonyl group, which are often associated with biological activity.

Case Study: Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against bacterial strains, suggesting that this compound may possess similar capabilities .

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool. It can serve as a substrate or inhibitor in enzyme assays, particularly those involving metabolic pathways where thiophene derivatives play a role.

Application Example: Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have been observed with related compounds, indicating potential applications in drug discovery for conditions like cancer or metabolic disorders. For instance, compounds with similar structures were tested for their ability to inhibit enzymes linked to cell proliferation .

Properties

IUPAC Name

ethyl 3-hydroxy-5-methylimino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(11)6-5(10)4-13-7(6)9-2/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOIWXXMEFZAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377445
Record name Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-78-7
Record name Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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